molecular formula C9H10NO2D3·HCl B602626 (R)-(-)-Phenylephrine-d3 HCl CAS No. 1276197-50-2

(R)-(-)-Phenylephrine-d3 HCl

Cat. No.: B602626
CAS No.: 1276197-50-2
M. Wt: 106.69
InChI Key:
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Description

®-(-)-Phenylephrine-d3 HCl is a deuterated form of phenylephrine hydrochloride, where three hydrogen atoms are replaced by deuterium. Phenylephrine is a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant, mydriatic agent, and vasopressor. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of phenylephrine due to the isotope effect, which can alter the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Phenylephrine-d3 HCl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of deuterated benzaldehyde.

    Reductive Amination: The deuterated benzaldehyde undergoes reductive amination with deuterated methylamine to form deuterated phenylethanolamine.

    Hydrochloride Formation: The final step involves the reaction of deuterated phenylethanolamine with hydrochloric acid to form ®-(-)-Phenylephrine-d3 HCl.

Industrial Production Methods: Industrial production of ®-(-)-Phenylephrine-d3 HCl follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of deuterated benzaldehyde and deuterated methylamine.

    Catalytic Hydrogenation: Use of catalytic hydrogenation to ensure high yield and purity.

    Purification: Multiple purification steps, including crystallization and recrystallization, to obtain the final product with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-Phenylephrine-d3 HCl undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert phenylephrine to its corresponding quinone.

    Reduction: Reduction reactions can convert phenylephrine to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include thionyl chloride and phosphorus tribromide.

Major Products:

    Oxidation: Formation of phenylephrine quinone.

    Reduction: Formation of phenylephrine alcohol.

    Substitution: Formation of phenylephrine derivatives with various functional groups.

Scientific Research Applications

®-(-)-Phenylephrine-d3 HCl has several scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of phenylephrine in biological systems.

    Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of phenylephrine.

    Isotope Effect Studies: Used to study the isotope effect on the pharmacological activity and stability of phenylephrine.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

®-(-)-Phenylephrine-d3 HCl exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to:

    Vasoconstriction: Constriction of blood vessels, resulting in increased blood pressure.

    Mydriasis: Dilation of the pupil by contracting the radial muscle of the iris.

    Decongestion: Reduction of nasal congestion by constricting blood vessels in the nasal mucosa.

The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily the adrenergic signaling pathways.

Comparison with Similar Compounds

    Phenylephrine: The non-deuterated form of ®-(-)-Phenylephrine-d3 HCl.

    Ephedrine: Another alpha-adrenergic agonist with similar vasoconstrictive properties.

    Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant effects.

Uniqueness: ®-(-)-Phenylephrine-d3 HCl is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties and provide insights into the metabolic pathways of phenylephrine. This makes it a valuable tool in scientific research for studying the behavior of phenylephrine in biological systems.

Properties

CAS No.

1276197-50-2

Molecular Formula

C9H10NO2D3·HCl

Molecular Weight

106.69

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

61-76-7 (unlabelled)

Synonyms

Phenylephrine D3 hydrochloride;  3-[(1R)-1-hydroxy-2-(methylamino)ethyl](2,4,6-D3)phenol hydrchloride

tag

Epinephrine Impurities

Origin of Product

United States

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